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Compound of Interest

Compound Name: Alliacol B

Cat. No.: B1202296

For Researchers, Scientists, and Drug Development Professionals

Alliacol A, a sesquiterpenoid isolated from the fungus Marasmius alliaceus, has garnered
interest for its unique chemical architecture and potential biological activity. The precise
stereochemistry of Alliacol A is crucial for its biological function, making the accurate
spectroscopic differentiation of its stereocisomers an essential task in its synthesis and
characterization. This guide provides a comparative overview of the spectroscopic data for
intermediates in the synthesis of Alliacol A stereocisomers, alongside the detailed experimental
protocols used for their analysis. While a complete dataset for all stereocisomers of the final
Alliacol A molecule is not readily available in published literature, this guide presents the
available data for key synthetic precursors, establishing a framework for their spectroscopic
comparison.

Data Presentation: Spectroscopic Comparison of
Alliacol A Precursor Stereoisomers

The following tables summarize the key spectroscopic data for a major and minor isomer of a
key intermediate in the asymmetric synthesis of (-)-Alliacol A. These isomers provide a valuable
case study in the spectroscopic differentiation of stereoisomers.

Table 1: *H NMR Data for Alliacol A Precursor Stereoisomers (300MHz, CDCls)
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Chemical Shift (6) ppm

Major Isomer (25b)

Minor Isomer (25a)

5.75 s, 1H -
5.70 - d,J=1Hz 1H
4.48 - t,J=6Hz, 1H
3.80 dbrd, J=11Hz, 1H -
d with fine splitting J = 15 Hz,
2.77 -
1H
ddd, J=13.4Hz,J=43Hz,J
2.72 -
=24Hz 1H
t with fine splitting J = 15 Hz,
2.35 -
1H
tdd, Jt = 13.4 Hz, Jd = 4.7 Hz,
2.34 -
Jd=1.7Hz, 1H
2.24 dbrd, J=11Hz, 1H -
2.17 - d, J=15.0 Hz, 1H
2.13 d,J=15Hz, 1H -
2.09 - m, 1H
2.04 m, 1H -
2.00 - app.t,J=6.4Hz, 1H
1.73 d,J=12 Hz, 1H -
1.68 d,J=15Hz, 1H -
1.53 m, 1H -
1.23 s, 6H -
1.08 d,J=6Hz, 3H -

Data obtained from the supplementary material of the asymmetric synthesis of (-)-Alliacol A.[1]
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Table 2: 13C NMR Data for the Major Isomer (25b) of an Alliacol A Precursor (75MHz, CDCls)

Chemical Shift (8) ppm

Assignment

1725 C
171.9 C
112.4 Cc
97.0 C
85.2 Cc
67.6 CH
49.5 CH
43.7 CH:
36.3 CH:
33.3 C
324 CH:
26.6 CHs
25.2 CHs
19.0 CHs

A full characterization of the minor isomer's 3C NMR was not reported.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Isomer lonization Method

m/z [M+H]*

Calculated Formula

Major Isomer (25b) FAB

237.1491

C14H2103

The minor isomer was not fully characterized by HRMS.[1]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the
data tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

e Varian Gemini 300, Varian Mercury 300, or Varian Unity 300 spectrometer.[1]
Sample Preparation:

o Samples were dissolved in deuterated chloroform (CDCls).

1H NMR Spectroscopy:

e Proton NMR spectra were recorded at 300 MHz.

o Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane
(TMS).

13C NMR Spectroscopy:
o Carbon NMR spectra were recorded at 75 MHz.

e The purity of the compounds was established as being greater than 95% using *H NMR and
13C NMR.[1]

2D NMR Spectroscopy (HMQC and COSY):

o For 2D experiments, 2048 data points were acquired in the t2 dimension and 200-300 data
points were acquired in the t1 dimension.

e A mixing time of 600 milliseconds was used for each 2D NMR experiment.[1]

o HMQC (Heteronuclear Multiple Quantum Coherence) was used to assign proton-carbon
correlations.
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e 2D-COSY (Correlation Spectroscopy) was used to identify nuclei that are coupled to each
other.[1]

Infrared (IR) Spectroscopy

Instrumentation:
e Perkin Elmer Spectrum BS FT-IR System Spectrophotometer.[1]
Sample Preparation:

e Spectra were obtained from neat samples.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:
o Kratos MS-50 spectrometer with an acceleration voltage of 8 keV.[1]
lonization Method:

o Fast Atom Bombardment (FAB).

Mandatory Visualization: Experimental Workflow for
Spectroscopic Comparison

The following diagram illustrates a typical experimental workflow for the spectroscopic
comparison of Alliacol A stereocisomers.
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Caption: Experimental workflow for the spectroscopic comparison of Alliacol A stereoisomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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